7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Evolution of Triazolo[4,5-d]Pyrimidine Research
The triazolo[4,5-d]pyrimidine core originated in the 1970s as part of efforts to synthesize nitrogen-rich heterocycles for antiviral applications. Early work focused on unsubstituted derivatives, but limited bioavailability prompted structural diversification. A breakthrough occurred in 2017 when Li et al. synthesized 27 derivatives, identifying compound 27 (7-chloro-3-(4-fluorobenzyl)) as a potent lysine-specific demethylase 1 (LSD1) inhibitor (IC₅₀ = 0.78 μM). Docking studies revealed that chloro-substitution at position 7 enhanced π-π stacking with Tyr761 and hydrogen bonding with Arg316, establishing structure-activity relationship (SAR) principles for future designs.
Significance of 7-Chloro Derivatives in Medicinal Chemistry
Chlorine’s electronegativity and van der Waals radius (1.8 Å) make it ideal for optimizing target binding. In triazolopyrimidines, 7-chloro substitution:
- Improves metabolic stability : Chlorine reduces oxidative degradation by cytochrome P450 enzymes.
- Enhances target affinity : In LSD1 inhibitors, the 7-chloro group increases binding energy by 2.3 kcal/mol compared to unsubstituted analogs.
- Modulates solubility : LogP values for 7-chloro derivatives average 2.1 ± 0.3, balancing lipophilicity and aqueous solubility.
| Substituent Position | Target Protein | Binding Affinity (IC₅₀, μM) |
|---|---|---|
| 7-H | LSD1 | 12.4 |
| 7-Cl | LSD1 | 0.78 |
| 7-Br | LSD1 |
Properties
IUPAC Name |
7-chloro-3-propan-2-yltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c1-4(2)13-7-5(11-12-13)6(8)9-3-10-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWIHJWWDGDFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C(=NC=N2)Cl)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound fitting into the CDK2 active site through essential hydrogen bonding with Leu83. The inhibition of CDK2 leads to a significant alteration in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. CDK2 is responsible for phosphorylation of key components for cell proliferation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell growth arrest at the G0-G1 stage.
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity.
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively). This leads to a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells.
Biochemical Analysis
Biochemical Properties
7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation. The compound’s interaction with CDK2 could potentially influence various biochemical processes, including cell proliferation and differentiation.
Cellular Effects
The cellular effects of this compound are diverse and significant. It has been observed to inhibit the proliferation of various cell lines, including MCF-7 and HCT-116. Furthermore, it has been found to induce apoptosis within HCT cells. These effects suggest that the compound could potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it has been found to inhibit CDK2, a key enzyme involved in cell cycle regulation. This inhibition is achieved through the compound’s binding interactions with the enzyme, which can lead to changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed to exert significant anti-proliferative effects on various cell lines
Biological Activity
7-Chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
- IUPAC Name : 7-chloro-3-isopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Molecular Formula : C7H8ClN5
- Molecular Weight : 197.63 g/mol
- CAS Number : 1542673-15-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes. Research indicates that triazolopyrimidine derivatives can inhibit key enzymes associated with cancer progression and microbial resistance.
Anticancer Activity
Recent studies have shown that triazolopyrimidine compounds exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar triazolopyrimidine derivatives can induce apoptosis in cancer cell lines by inhibiting the prenylation of proteins essential for tumor growth. This mechanism was particularly noted in multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC) models .
- In vivo studies using xenograft mouse models revealed that these compounds can significantly reduce tumor growth without causing notable hepatotoxicity. The compounds exhibited good systemic circulation and metabolic stability .
Antimicrobial Activity
The compound's structural analogs have been evaluated for their antimicrobial properties:
- Studies have indicated that certain triazolopyrimidine derivatives possess activity against ESKAPE pathogens, which are known for their antibiotic resistance. These compounds demonstrated a promising antibacterial profile in vitro against various resistant strains .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of triazolopyrimidine derivatives is crucial for optimizing their pharmacological profiles:
- Modifications at the C6 position of the pyrimidine ring have been linked to enhanced potency against specific cancer cell lines. For example, substituents that increase hydrophobic interactions often lead to improved binding affinity to target enzymes involved in cancer metabolism .
Case Studies
- Case Study on Antitumor Efficacy :
- Case Study on Antimicrobial Resistance :
Data Table: Biological Activity Summary
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the efficacy of triazolo-pyrimidine derivatives in cancer treatment. For instance, compounds similar to 7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine have been investigated for their ability to inhibit the proliferation of cancer cells.
A notable case is the development of C6-substituted pyrazolopyrimidine inhibitors that demonstrated significant antitumor activity in xenograft mouse models of multiple myeloma and pancreatic ductal adenocarcinoma (PDAC). These compounds were shown to reduce tumor growth effectively while exhibiting low hepatotoxicity, indicating a favorable safety profile for further development as human therapeutics .
| Compound | Target Cancer Type | Efficacy | Toxicity |
|---|---|---|---|
| RB-07-16 | Multiple Myeloma | Significant reduction in tumor growth | Low hepatotoxicity |
| C6-PyraP-BP | Pancreatic Cancer | Effective in vivo activity | Minimal histopathological damage |
Antimalarial Activity
Another promising application of compounds related to this compound is their potential as antimalarial agents. Research has identified dual inhibitors targeting plasmodial kinases that exhibit potent antiplasmodial activity. These inhibitors could serve as novel therapeutic options against malaria, particularly given the rising resistance to traditional treatments .
Synthetic Chemistry Applications
The synthesis of this compound and its analogs is an area of active research. The synthesis pathways often involve multi-step processes that can yield various derivatives with altered biological activities.
Synthesis Pathways
The compound can be synthesized through several methods involving the reaction of appropriate precursors under controlled conditions. For example, one synthetic route includes the chlorination of pyrimidine derivatives followed by cyclization reactions to form the triazole ring structure. This modular approach allows for the introduction of different substituents at various positions on the pyrimidine and triazole rings, potentially enhancing biological activity .
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical properties and biological interactions. Key analogs include:
Key Observations :
Substituent Variations at Position 7
The chlorine atom at position 7 is a common feature in many analogs, but substitutions with other groups (e.g., amines, thioethers) are observed:
Key Observations :
- Chlorine as a Leaving Group : The 7-chloro substituent facilitates nucleophilic substitution reactions, enabling the introduction of amines (e.g., piperazine ) or thioethers (e.g., propylthio in Ticagrelor impurities ).
- Piperazine/Morpholine Derivatives : These substitutions enhance water solubility and are common in drug candidates targeting CNS receptors .
Q & A
Q. What are the established synthetic routes for 7-chloro-3-(propan-2-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?
The synthesis typically involves cyclization and diazotization reactions. A common method starts with a substituted pyrimidine precursor, where nitrosation using sodium nitrite (NaNO₂) in acetic acid under controlled temperature (0–25°C) facilitates triazole ring formation. For example, analogs like 7-chloro-3-methyl derivatives are synthesized via diazotization of 5-amino-4-chloro precursors, yielding ~84–86% purity after recrystallization or chromatography . Key parameters include solvent choice (e.g., acetic acid for protonation), stoichiometric control of NaNO₂, and post-reaction purification using silica gel chromatography.
Q. Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential for structural confirmation. For instance, ¹H NMR resolves protons on the triazole and pyrimidine rings, while MS confirms molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC). X-ray crystallography may further elucidate solid-state conformation, though this requires high-purity crystals .
Q. What is the proposed mechanism of action for triazolo-pyrimidine derivatives in biological systems?
These compounds often target enzymes or receptors via heterocyclic core interactions. For example:
- Kinase inhibition : Derivatives with substituents like quinoline groups show c-Met tyrosine kinase inhibition (IC₅₀ <0.9 μM) via competitive ATP-binding site interactions .
- NADPH oxidase inhibition : Analog VAS3947 (a triazolo-pyrimidine sulfide) blocks reactive oxygen species (ROS) production by disrupting enzyme assembly .
Q. What structural features influence the compound’s bioactivity?
Key structure-activity relationships (SAR) include:
Q. How do researchers address solubility and stability challenges?
- Solubility : Use co-solvents (e.g., DMSO) or prodrug strategies (e.g., esterification).
- Stability : Store at -20°C in inert atmospheres; avoid prolonged exposure to light/moisture .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scaled-up production?
Optimization strategies:
Q. How to resolve contradictions in biological activity data across analogs?
Contradictions arise from substituent effects. For example:
Q. What strategies enhance selectivity for target proteins?
Q. How to design in vivo pharmacokinetic studies for this compound?
- Dosing : Administer intravenously (1–5 mg/kg) to assess bioavailability.
- Analytical methods : LC-MS/MS quantifies plasma/tissue concentrations.
- Metabolite ID : Hepatic microsome assays identify primary metabolites (e.g., dechlorinated derivatives) .
Q. Can computational modeling predict SAR trends for novel derivatives?
Yes. Tools include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
